molecular formula C11H20N2O2 B7917556 [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7917556
M. Wt: 212.29 g/mol
InChI Key: UIDNEMXGMQFFSA-JTQLQIEISA-N
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Description

[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a cyclopropyl-methyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₂H₂₀N₂O₂ (based on structural analogs in –9), with a molecular weight of 240.3 g/mol .

Properties

IUPAC Name

2-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12(9-4-5-9)10-3-2-6-13(7-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNEMXGMQFFSA-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCN(C1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the formation of the piperidine ring followed by the introduction of the cyclopropyl group and the acetic acid moiety. One common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.

    Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions using acetic anhydride or acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₂H₁₈N₂O₂
Molecular Weight : 226.29 g/mol
CAS Number : 1354000-48-8

The compound features a cyclopropyl group attached to a piperidine ring, along with an amino-acetic acid moiety. This configuration imparts unique reactivity and biological activity, making it a valuable compound for research.

Chemistry

In the realm of chemistry, [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid serves as a crucial building block in the synthesis of more complex molecules. Its unique structure enables the development of novel compounds with potential therapeutic properties.

Biology

The compound is utilized in biological studies to investigate receptor binding and enzyme inhibition. Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various central nervous system disorders. Preliminary studies indicate that it may act as a modulator of neurotransmitter activity, which could lead to new treatments for conditions such as depression and anxiety.

Research has demonstrated that derivatives of this compound exhibit significant biological activity:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds are shown below:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus2
Compound BEscherichia coli125
Compound CPseudomonas aeruginosa150

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Anticancer Activity

Another investigation assessed anticancer properties where this compound was found to induce apoptosis in cancer cell lines. Mechanisms involved mitochondrial dysfunction and caspase activation.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various piperidine-based compounds, this compound demonstrated promising antimicrobial activity against Bacillus subtilis and Enterococcus faecalis, indicating its potential as an antibiotic candidate.

Case Study 2: Anticancer Activity

A separate study highlighted the compound's ability to induce apoptosis in specific cancer cell lines through mechanisms involving mitochondrial pathways. This positions it as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration Key Properties/Applications References
[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid C₁₂H₂₀N₂O₂ 240.3 Cyclopropyl-methyl-amino, acetic acid S Potential CNS targeting, chiral specificity
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (1354015-76-1) C₁₇H₂₄N₂O₂ 288.39 Benzyl-cyclopropyl-amino, acetic acid R Increased lipophilicity; possible enhanced blood-brain barrier penetration
[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (1354020-19-1) C₁₂H₂₀N₂O₃ 240.3 Acetyl-cyclopropyl-amino, acetic acid S Improved metabolic stability due to acetyl group
{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (1353947-66-6) C₁₁H₂₀N₂O₂ 220.29 Cyclopropyl-methyl-amino-methyl, acetic acid N/A Reduced steric hindrance; discontinued availability
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (180576-05-0) C₂₁H₂₂N₂O₄ 366.41 Fmoc-protected piperazine, acetic acid N/A Solid-phase peptide synthesis intermediate

Key Structural and Functional Differences

Stereochemical Impact: The (S)-configuration in the target compound contrasts with the (R)-isomer in [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid . Enantiomeric differences often lead to divergent receptor affinities; for example, (R)-isomers may exhibit altered pharmacokinetics or off-target effects.

Substituent Effects: Benzyl vs. Cyclopropyl-methyl: The benzyl group in the (R)-analog increases molecular weight (288 vs. 240 g/mol) and lipophilicity (clogP ~2.5 vs. Acetyl vs. Methyl: The acetyl group in [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid introduces a polar carbonyl, improving solubility (logS ~-2.5 vs. ~-3.0) and resisting oxidative metabolism compared to the methyl group .

Synthetic Utility :

  • The Fmoc-protected analog (CAS 180576-05-0) serves as a peptide synthesis intermediate, unlike the target compound, which is tailored for therapeutic exploration .

Pharmacological and Biochemical Insights

  • Receptor Targeting : Analogs like 8b () with carbamoylbenzyl groups show potent inhibition of mu opioid/chemokine receptors, suggesting the target compound’s piperidine-acetic acid core may similarly modulate pain pathways .
  • Targeted Protein Degradation : The synthesis of cereblon ligands () highlights the utility of piperidin-1-yl-acetic acid derivatives in PROTAC design, where substituent bulk and chirality dictate E3 ligase recruitment efficiency .

Biological Activity

[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, also known as (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid, is a compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The compound features a piperidine ring substituted with a cyclopropylmethyl group and an acetic acid moiety, which contributes to its unique chemical reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases. LSD1 plays a critical role in epigenetic regulation by demethylating lysine residues on histones, thereby influencing gene expression.

Inhibition Studies

Research indicates that this compound acts as an inhibitor of LSD1. Binding affinity studies have utilized techniques such as surface plasmon resonance (SPR) and fluorescence polarization assays to quantify the compound's inhibitory effects on enzymatic activity. These studies suggest that the compound has a high binding affinity for LSD1, potentially leading to decreased cancer cell proliferation and enhanced apoptosis in tumor cells.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The compound's structural features may enhance its ability to interact with protein targets involved in cancer progression.

Neuropharmacological Effects

The piperidine derivatives, including this compound, have also been studied for their potential neuropharmacological effects. These compounds may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Data Summary

Property Value
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
Primary TargetLysine-specific demethylase 1 (LSD1)
Biological ActivitiesAnticancer, neuropharmacological
Binding AssaysSPR, ELISA, fluorescence polarization

Case Studies

  • Inhibition of LSD1 : A study demonstrated that this compound inhibited LSD1 activity in hypopharyngeal tumor cells, leading to reduced cell viability and increased apoptosis compared to controls.
  • Neuropharmacological Evaluation : Another investigation assessed the compound's effects on neurotransmitter systems, revealing potential anxiolytic properties through modulation of specific receptor pathways .

Q & A

Q. What are the common synthetic routes for [(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, and how are intermediates validated?

  • Methodological Answer :
    Synthesis typically involves coupling piperidine derivatives with cyclopropyl-methyl-amine groups followed by acetic acid functionalization. For example, a multi-step procedure using THF as a solvent and anhydrides (e.g., glycolic anhydride) for carboxylation is effective . Intermediate validation employs techniques like 1^1H/13^13C NMR to confirm stereochemistry and functional group integrity. Chiral HPLC is critical for verifying enantiomeric purity, as seen in analogous piperidine-carboxylic acid syntheses .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
    • Structural Analysis : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve complex proton environments, particularly for the cyclopropyl and piperidine moieties .
    • Purity Assessment : Reverse-phase HPLC with UV detection (e.g., using C18 columns) ensures >95% purity. Buffer systems like ammonium acetate (pH 6.5) optimize separation of polar intermediates .

Q. How should researchers handle safety and storage of this compound?

  • Methodological Answer :
    • Safety : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for spill management .
    • Storage : Store at -20°C under inert gas (N2_2 or Ar) to prevent degradation. Lyophilization is recommended for long-term stability of acid derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target selectivity?

  • Methodological Answer :
    • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., opioid or chemokine receptors). For example, COX-2 selectivity was achieved in similar piperidine derivatives by optimizing hydrophobic interactions with the catalytic pocket .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability under physiological conditions. Analyze root-mean-square deviation (RMSD) to identify flexible regions impacting activity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
    • Assay Optimization : Compare in vitro (e.g., cell-free enzymatic assays) and in vivo (e.g., rat paw edema models) results. Adjust parameters like buffer pH or animal strain to isolate confounding variables .
    • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies. For instance, esterase-mediated hydrolysis of acetic acid derivatives can alter pharmacokinetics .

Q. What strategies are effective for optimizing stereochemical control during large-scale synthesis?

  • Methodological Answer :
    • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee). For example, (S)-configured piperidines achieved >98% ee using this approach .
    • Crystallization-Induced Diastereomer Resolution : Use resolving agents like tartaric acid to isolate the desired enantiomer. Monitor ee via polarimetry or chiral GC .

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